



# Application Notes and Protocols for Flow Cytometry Analysis with Shp2-IN-30

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Shp2-IN-30 |           |
| Cat. No.:            | B15623821  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.[2][3][4] Shp2 acts as a positive regulator in these pathways, and its dysregulation through mutation or overexpression is implicated in the pathogenesis of various cancers and developmental disorders like Noonan syndrome.[5][6] This central role in oncogenic signaling has made Shp2 an attractive target for therapeutic intervention.

**Shp2-IN-30** is a potent and selective allosteric inhibitor of Shp2. By binding to a pocket distinct from the active site, **Shp2-IN-30** stabilizes the enzyme in an inactive conformation, thereby preventing its activation and downstream signaling.[6] This mode of inhibition offers high selectivity over other protein tyrosine phosphatases.

Flow cytometry is a powerful technique for the single-cell analysis of signaling pathways and the characterization of heterogeneous cell populations. When combined with phospho-specific antibodies, it allows for the precise measurement of the phosphorylation status of key signaling proteins, providing a direct readout of pathway activation or inhibition. This document provides



detailed protocols for the use of **Shp2-IN-30** in flow cytometry-based assays to assess its impact on cellular signaling and immune cell populations.

### **Mechanism of Action of Shp2**

Shp2 consists of two N-terminal SH2 domains, a C-terminal protein tyrosine phosphatase (PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites.[2][3][7] In its inactive state, the N-terminal SH2 domain binds to the PTP domain, blocking substrate access to the catalytic site.[3] Upon activation of RTKs, Shp2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins via its SH2 domains. This binding event induces a conformational change that releases the autoinhibition, allowing the PTP domain to dephosphorylate its substrates and propagate downstream signaling.[2][3]

## **Quantitative Data for Shp2 Inhibitors**

The following table summarizes the in vitro activity of **Shp2-IN-30** and other representative Shp2 inhibitors. This data is essential for designing experiments and interpreting results.



| Compoun<br>d             | Target            | IC50 (nM) | Cell Line                    | Antiprolif<br>erative<br>Activity<br>(IC50/GI5<br>0 in µM) | Selectivit<br>y                                             | Referenc<br>e |
|--------------------------|-------------------|-----------|------------------------------|------------------------------------------------------------|-------------------------------------------------------------|---------------|
| Shp2-IN-30<br>(analogue) | Wild-type<br>SHP2 | <10       | NCI-H358<br>(Lung<br>Cancer) | <0.05                                                      | Selective<br>over SHP1<br>(>10,000<br>nM)                   |               |
| Shp2-IN-31               | Wild-type<br>SHP2 | 13        | -                            | -                                                          | Selective over SHP1 (>10,000 nM) and SHP2 E76K (>10,000 nM) | _             |
| Compound<br>13030        | SHP2              | 3200      | MCF-7<br>(Breast<br>Cancer)  | Not<br>specified                                           | ~27-fold vs<br>SHP1                                         | [5]           |
| Compound<br>24198        | SHP2              | 1900      | MCF-7<br>(Breast<br>Cancer)  | Not<br>specified                                           | ~7.5-fold<br>vs SHP1                                        | [5]           |
| Compound<br>57774        | SHP2              | 800       | MCF-7<br>(Breast<br>Cancer)  | Not<br>specified                                           | ~206-fold<br>vs SHP1                                        | [5]           |
| Polyphyllin<br>D         | SHP2              | -         | Jurkat<br>(Leukemia)         | 2.8                                                        | Not<br>specified                                            | [8]           |
| RMC-4550                 | SHP2              | -         | Molm-14<br>(AML)             | 0.146                                                      | Not<br>specified                                            | [9]           |
| RMC-4550                 | SHP2              | -         | MV4-11<br>(AML)              | 0.120                                                      | Not<br>specified                                            | [9]           |



# Signaling Pathway and Experimental Workflow Diagrams

// Nodes RTK [label="RTK", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Sos [label="Sos", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Proliferation [label="Proliferation,\nSurvival", shape=ellipse, fillcolor="#F1F7FFF"]; Shp2 [label="Shp2", fillcolor="#4285F4", style=filled, fontcolor="#EFFFFF"]; Shp2\_IN\_30 [label="Shp2-IN-30", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Gene\_Expression [label="Gene Expression", shape=ellipse, fillcolor="#F1F7FFF", style=filled, fontcolor="#202124"];

// Edges RTK -> Grb2 [arrowhead=normal, color="#34A853"]; Grb2 -> Sos [arrowhead=normal, color="#34A853"]; Sos -> Ras [arrowhead=normal, color="#34A853"]; Ras -> Raf [arrowhead=normal, color="#34A853"]; Raf -> MEK [arrowhead=normal, color="#34A853"]; MEK -> ERK [arrowhead=normal, color="#34A853"]; ERK -> Proliferation [arrowhead=normal, color="#34A853"];

RTK -> Shp2 [arrowhead=normal, color="#34A853"]; Shp2 -> Ras [arrowhead=normal, color="#34A853"];

RTK -> PI3K [arrowhead=normal, color="#FBBC05"]; PI3K -> AKT [arrowhead=normal, color="#FBBC05"]; AKT -> Proliferation [arrowhead=normal, color="#FBBC05"];

RTK -> JAK [arrowhead=normal, color="#4285F4"]; JAK -> STAT [arrowhead=normal, color="#4285F4"]; STAT -> Gene\_Expression [arrowhead=normal, color="#4285F4"];

Shp2\_IN\_30 -> Shp2 [arrowhead=tee, color="#EA4335", style=dashed]; } .enddot Caption: Shp2 signaling pathways.



// Nodes Cell\_Culture [label="Cell Culture\n(e.g., NCI-H358)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Inhibitor\_Treatment [label="Shp2-IN-30 Treatment\n(Dose-response and time-course)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Stimulation [label="Stimulation (optional)\n(e.g., EGF, FGF)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Cell\_Harvesting [label="Cell Harvesting", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Fixation [label="Fixation\n(e.g., Formaldehyde)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Permeabilization [label="Permeabilization\n(e.g., Methanol)", fillcolor="#F1F3F4", style=filled, fontcolor="#F1F3F4", style=fille

// Edges Cell\_Culture -> Inhibitor\_Treatment; Inhibitor\_Treatment -> Stimulation; Stimulation -> Cell\_Harvesting; Cell\_Harvesting -> Fixation; Fixation -> Permeabilization; Permeabilization -> Antibody\_Staining; Antibody\_Staining -> Flow\_Cytometry; Flow\_Cytometry -> Data\_Analysis; } .enddot Caption: Flow cytometry workflow.

## **Experimental Protocols**

## Protocol 1: Analysis of p-ERK Inhibition in Adherent Cancer Cells

This protocol describes the measurement of phosphorylated ERK (p-ERK) levels in an adherent cancer cell line (e.g., NCI-H358) following treatment with **Shp2-IN-30**.

#### Materials:

- Adherent cancer cell line (e.g., NCI-H358)
- Complete cell culture medium
- Shp2-IN-30
- Recombinant human EGF or other appropriate growth factor



- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 90% ice-cold methanol)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- Fluorochrome-conjugated anti-phospho-ERK1/2 (pT202/pY204) antibody
- Fluorochrome-conjugated isotype control antibody
- Flow cytometer

#### Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
- Inhibitor Treatment: The following day, replace the medium with fresh medium containing various concentrations of Shp2-IN-30 or vehicle control (DMSO). Incubate for the desired time (e.g., 1-2 hours).
- Stimulation: Add a final concentration of 100 ng/mL EGF to the wells and incubate for 10-15 minutes at 37°C.
- Cell Harvest: Aspirate the medium and wash the cells once with cold PBS. Detach the cells using Trypsin-EDTA, and then neutralize with complete medium.
- Fixation: Transfer the cell suspension to a tube and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.
- Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.



- Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
- Antibody Staining: Resuspend the cell pellet in 100 μL of Flow Cytometry Staining Buffer containing the anti-phospho-ERK1/2 antibody or isotype control at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.
- Final Wash: Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.
- Data Acquisition: Resuspend the final cell pellet in 300-500 μL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.

# Protocol 2: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to assess the effect of **Shp2-IN-30** on the frequency and phenotype of major immune cell subsets within human PBMCs.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium with 10% FBS
- Shp2-IN-30
- Flow Cytometry Staining Buffer
- Fc receptor blocking solution (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14, CD56)
- Live/Dead fixable viability dye
- Flow cytometer

#### Procedure:



- Cell Preparation: Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium.
- Inhibitor Treatment: Seed 1-2 x 10<sup>6</sup> PBMCs per well in a 96-well plate. Add various concentrations of Shp2-IN-30 or vehicle control. Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.
- Cell Harvest: Harvest the cells and transfer to FACS tubes.
- Viability Staining: Wash the cells with PBS and stain with a Live/Dead fixable viability dye according to the manufacturer's instructions.
- Fc Receptor Blocking: Wash the cells and resuspend in Flow Cytometry Staining Buffer containing an Fc receptor blocking solution. Incubate for 10 minutes at 4°C.
- Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies for cell surface markers and incubate for 20-30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
- Data Acquisition: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
- Data Analysis: Gate on live, single cells and then identify different immune cell populations based on their marker expression (e.g., T cells: CD3+, B cells: CD19+, Monocytes: CD14+, NK cells: CD56+).[10][11]

## **Data Analysis and Interpretation**

For phospho-flow experiments, the primary readout is the Median Fluorescence Intensity (MFI) of the phospho-specific antibody in the cell population of interest. A decrease in the MFI of p-ERK in **Shp2-IN-30**-treated cells compared to vehicle-treated cells indicates inhibition of the Shp2-MAPK pathway. For immunophenotyping experiments, the percentage of different immune cell populations can be quantified to assess the impact of **Shp2-IN-30** on immune cell survival and differentiation.

### Conclusion



**Shp2-IN-30** is a valuable tool for investigating the role of Shp2 in cellular signaling and for evaluating the therapeutic potential of Shp2 inhibition. The flow cytometry protocols provided here offer robust methods for assessing the on-target activity of **Shp2-IN-30** by measuring the phosphorylation of downstream effectors like ERK, and for characterizing its effects on the composition of immune cell populations. These approaches are essential for advancing our understanding of Shp2 biology and for the development of novel cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Daytime SHP2 inhibitor dosing, when immune cell numbers are elevated, shrinks neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors bull's eye for targeted therapy? PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyphyllin D Shows Anticancer Effect through a Selective Inhibition of Src Homology Region 2-Containing Protein Tyrosine Phosphatase-2 (SHP2) [mdpi.com]
- 9. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML PMC [pmc.ncbi.nlm.nih.gov]
- 10. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]



• To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis with Shp2-IN-30]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623821#flow-cytometry-analysis-with-shp2-in-30]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com